molecular formula C9H10N2O B8299233 5-Hydroxy-6-propyl picolinonitrile

5-Hydroxy-6-propyl picolinonitrile

Cat. No.: B8299233
M. Wt: 162.19 g/mol
InChI Key: LPEURPKOFDMVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-propyl picolinonitrile (C₉H₁₀N₂O) is a substituted picolinonitrile derivative featuring a hydroxyl group at the 5-position and a propyl chain at the 6-position of the pyridine ring. This compound belongs to the picolinonitrile family, which is characterized by a nitrile group attached to the pyridine core. Picolinonitrile derivatives are widely utilized in medicinal chemistry and material science due to their structural versatility and ability to act as intermediates in synthesizing heterocyclic compounds.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-hydroxy-6-propylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-2-3-8-9(12)5-4-7(6-10)11-8/h4-5,12H,2-3H2,1H3

InChI Key

LPEURPKOFDMVLL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Picolinonitrile derivatives exhibit distinct physicochemical and biological properties depending on their substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Applications/Findings References
5-Hydroxy-6-propyl picolinonitrile 5-OH, 6-propyl Potential intermediate for heterocyclic synthesis; biological activity data not reported
6-Amino-5-nitropicolinonitrile 6-NH₂, 5-NO₂ Research/development applications; classified as hazardous (irritant)
Trifluoromethyl pyrimidinones Trifluoromethyl, pyrimidinone core Anti-M. tuberculosis activity (MIC: 0.5–2 µg/mL); low cytotoxicity in HepG2 cells

Key Observations :

Substituent Effects on Reactivity: Electron-Withdrawing Groups: The nitro group in 6-Amino-5-nitropicolinonitrile enhances electrophilicity, making it reactive in substitution reactions. In contrast, the hydroxyl group in this compound may facilitate hydrogen bonding or deprotonation under basic conditions .

Synthetic Pathways: this compound may be synthesized via amidine intermediates, as demonstrated for trifluoromethyl pyrimidinones (e.g., reaction of nitriles with lithium bis(trimethylsilyl)amide) . However, the hydroxyl and propyl substituents necessitate tailored protection/deprotection strategies to avoid side reactions. 6-Amino-5-nitropicolinonitrile requires stringent safety protocols due to its hazardous classification, unlike the hydroxyl/propyl variant .

Biological Activity: Trifluoromethyl pyrimidinones exhibit potent anti-tubercular activity (MIC ≤2 µg/mL) with low cytotoxicity (IC₅₀ >20 µM in HepG2 cells) .

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